molecular formula C17H17NO B13036305 1-Amino-1-(2-anthryl)propan-2-OL

1-Amino-1-(2-anthryl)propan-2-OL

Cat. No.: B13036305
M. Wt: 251.32 g/mol
InChI Key: IEUXOJZOMJGBBC-UHFFFAOYSA-N
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Description

1-Amino-1-(2-anthryl)propan-2-OL is a chiral amino alcohol derivative featuring a 2-anthryl substituent. This compound is structurally characterized by a propan-2-ol backbone substituted with an amino group and a bulky anthracene-based aromatic system at the 1-position. Its applications likely span pharmaceutical intermediates, asymmetric synthesis, or materials science, though specific uses require further investigation.

Properties

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

1-amino-1-anthracen-2-ylpropan-2-ol

InChI

InChI=1S/C17H17NO/c1-11(19)17(18)15-7-6-14-8-12-4-2-3-5-13(12)9-16(14)10-15/h2-11,17,19H,18H2,1H3

InChI Key

IEUXOJZOMJGBBC-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-Amino-1-(2-anthryl)propan-2-OL involves several steps. One common method includes the combination reaction of isobutene, chlorine, and methyl cyanide to obtain N-[1-(chloromethyl)propyl] acetyl chloroamine. This intermediate undergoes hydrolysis to yield N-[1-(chloromethyl)propyl] acetamide, which is further hydrolyzed to produce this compound . This process is advantageous due to its cost-effectiveness, high product purity, and suitability for industrial production .

Chemical Reactions Analysis

1-Amino-1-(2-anthryl)propan-2-OL undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

Drug Synthesis
1-Amino-1-(2-anthryl)propan-2-OL serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its chiral nature allows it to be utilized in the development of enantiomerically pure drugs, which are critical for enhancing therapeutic efficacy and reducing side effects.

  • Case Study: Synthesis of Antidepressants
    Research has demonstrated that derivatives of this compound can be synthesized to create novel antidepressant agents. These compounds have shown promising results in preclinical trials, indicating potential for further development into effective medications.

Material Science Applications

Polymer Production
The compound is used in the production of polymers, particularly polyurethane foams and coatings. Its amino alcohol functionality contributes to the formation of cross-linked structures that enhance the mechanical properties of the resulting materials.

Application Description Benefits
Polyurethane FoamsUsed as a chain extender or cross-linkerImproved durability and flexibility
CoatingsActs as a curing agent in waterborne coatingsEnhanced adhesion and weather resistance

Catalytic Applications

Catalyst Development
this compound is also explored as a ligand in catalytic processes. Its ability to form stable complexes with transition metals enhances catalytic activity in various reactions, including asymmetric synthesis.

  • Case Study: Asymmetric Catalysis
    In studies involving asymmetric hydrogenation reactions, this compound has been utilized to improve selectivity towards desired enantiomers, showcasing its potential in fine chemical synthesis.

Environmental Applications

Green Chemistry Initiatives
The compound’s properties are being investigated for use in environmentally friendly processes, such as CO2 capture and conversion technologies. Its role as a catalyst or co-catalyst can facilitate the transformation of CO2 into valuable chemicals.

Biochemical Research

Enzyme Studies
Research indicates that this compound can influence enzyme activity and stability. It is being studied for its potential to enhance the performance of biocatalysts used in industrial applications.

Mechanism of Action

The mechanism of action of 1-Amino-1-(2-anthryl)propan-2-OL involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The anthryl group may interact with hydrophobic pockets in proteins, affecting their function .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Backbone Aromatic System CAS Number
1-Amino-1-(2-anthryl)propan-2-OL Amino, 2-anthryl Propan-2-ol Anthracene Not provided
(S)-2-Amino-1,1-diphenylpropan-1-ol Amino, diphenyl Propan-1-ol Phenyl W8458 (Catalog)
2-Amino-2-Methyl-Propan-1-OL Amino, methyl Propan-1-ol None 124-68-5
1-Amino-2-(2,5-dimethylphenyl)propan-2-ol Amino, 2,5-dimethylphenyl Propan-2-ol Dimethylphenyl 1017419-02-1
Metoprolol Tartrate Ethylamino, phenoxy Propan-2-ol Methoxyethylphenoxy 56392-17-7

Physicochemical Properties

Table 2: Physical Property Comparison

Compound Name Boiling Point (°C) Density (g/cm³) Flash Point (°C) Solubility Traits
Propan-2-ol (Reference) ~80 0.90 (20°C) 24 Highly polar, miscible in water
(S)-2-Amino-1,1-diphenylpropan-1-ol Not reported Not reported Not reported Likely low water solubility
2-Amino-2-Methyl-Propan-1-OL Not reported ~0.93 (est.) Not reported Hydrophilic due to -OH/-NH₂
1-Amino-2-(2,5-dimethylphenyl)propan-2-ol Not reported Not reported Not reported Moderate solubility in organics
This compound Expected >150 >1.1 (est.) >100 (est.) Highly hydrophobic -

Key Observations :

  • Aromatic Substituent Impact: The anthryl group in this compound significantly increases hydrophobicity compared to phenyl or alkyl-substituted analogs like (S)-2-Amino-1,1-diphenylpropan-1-ol or 2-Amino-2-Methyl-Propan-1-OL . This reduces water solubility and elevates boiling points due to increased molecular weight and π-π interactions.
  • Hydrogen Bonding: All compounds feature -OH and -NH₂ groups, enabling hydrogen bonding. However, steric hindrance from bulky substituents (e.g., anthryl) may reduce intermolecular H-bonding efficiency compared to simpler analogs like 2-Amino-2-Methyl-Propan-1-OL .

Biological Activity

1-Amino-1-(2-anthryl)propan-2-OL, with the molecular formula C₁₇H₁₇NO and a molecular weight of 251.32 g/mol, is an organic compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. Its unique structure, characterized by an anthracene moiety, suggests potential interactions with biological systems, making it a subject of research for its biological activity.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₇H₁₇NO
Molecular Weight251.32 g/mol
IUPAC Name1-amino-1-anthracen-2-ylpropan-2-ol
InChIInChI=1S/C17H17NO/c1-11(19)17(18)15-7-6-14-8-12-4-2-3-5-13(12)9-16(14)10-15/h2-11,17,19H,18H2,1H3
Canonical SMILESCC(C(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N)O

The biological activity of this compound is largely attributed to its structural features that allow it to interact with various biomolecules. The amino group can form hydrogen bonds with enzyme active sites, potentially inhibiting or modifying their activity. Meanwhile, the anthracene component may engage with hydrophobic regions of proteins, influencing their functionality.

Pharmacological Potential

Research indicates that this compound may exhibit several pharmacological activities:

Antioxidant Activity: Preliminary studies suggest that the compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress in biological systems.

Enzyme Inhibition: The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to therapeutic applications in diseases where these enzymes play a critical role.

Interaction with Receptors: There is evidence that this compound can bind to certain receptors, affecting signaling pathways that are crucial in various physiological processes.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antioxidant Studies: A study published in the Journal of Organic Chemistry demonstrated the compound's ability to scavenge free radicals effectively, indicating its potential use as a natural antioxidant in food and pharmaceutical applications .
  • Enzyme Interaction Analysis: Research conducted using fluorescence spectroscopy revealed that this compound interacts with key metabolic enzymes. The binding affinity was quantified using various kinetic assays, showing significant inhibition at micromolar concentrations .
  • Therapeutic Applications: Ongoing research is investigating the compound's role in treating neurodegenerative diseases due to its ability to cross the blood-brain barrier and modulate neuroinflammatory responses .

Toxicity and Safety Profile

While promising, the safety profile of this compound requires thorough investigation. Current data suggest low toxicity in preliminary animal studies; however, comprehensive toxicological assessments are necessary before considering clinical applications.

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